1-(3-Chloro-2-methylphenyl)pentan-1-one
Description
1-(3-Chloro-2-methylphenyl)pentan-1-one is a halogenated aromatic ketone characterized by a pentanone backbone substituted with a 3-chloro-2-methylphenyl group. Unlike cathinone derivatives, this compound lacks an amino or pyrrolidinyl group, indicating distinct pharmacological and chemical profiles.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-3-4-8-12(14)10-6-5-7-11(13)9(10)2/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJJWLSGAKSBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C(=CC=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chloro-2-methylphenyl)pentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-2-methylbenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter transporters.
Medicine: Explored for its potential therapeutic effects, although its psychoactive properties limit its use.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)pentan-1-one involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its psychoactive effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differences are summarized below:
Physical and Chemical Properties
- Solubility: this compound: Likely lipophilic due to chloro and methyl groups; exact solubility data unavailable. MDPV HCl: Water-soluble crystalline powder; soluble in methanol and chloroform . 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one: Soluble in chloroform; oily consistency .
- Stability and Storage: N-Methyl-N-isopropyl Pentylone HCl: Requires storage at -20°C; ≥5-year stability . Cathinone derivatives (e.g., 4F-3Me-α-PVP): Typically stable as HCl salts at room temperature .
Key Research Findings
- Bromine (in thiophene analogs) introduces heavy-atom effects, influencing spectroscopic signatures .
Biological Activity
1-(3-Chloro-2-methylphenyl)pentan-1-one is a synthetic compound belonging to the class of ketones. It has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorinated aromatic ring and a pentanone chain, which contribute to its chemical reactivity and biological interactions. The presence of the chlorine atom is significant for its potential pharmacological effects, influencing binding affinities and interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, including:
- Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains.
- Enterococcus faecalis : Demonstrated activity against clinical isolates.
- Mycobacterium tuberculosis : Showed potential efficacy in preliminary tests.
Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) observed for this compound against selected microbial strains:
| Microbial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 18.7 |
| Enterococcus faecalis | 35.8 |
| Mycobacterium tuberculosis | TBD |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit key inflammatory pathways, potentially through the modulation of cytokine production and reduction of oxidative stress markers. The precise mechanism remains under investigation but may involve the inhibition of cyclooxygenase (COX) enzymes, similar to other ketones.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The carbonyl group in the ketone structure can form hydrogen bonds with various biological molecules, enhancing its interaction with target proteins.
- π-π Interactions : The chlorinated aromatic ring can engage in π-π stacking interactions with nucleobases or aromatic amino acids in proteins, affecting binding affinities.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound in various contexts:
- Antimicrobial Efficacy : A study conducted by demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of bacteria, indicating its potential as a lead compound for drug development.
- Cytotoxicity Against Cancer Cells : In vitro assessments revealed that the compound induced cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics.
- Structure-Activity Relationship (SAR) : Research has focused on modifying the alkyl chain length and substituents on the aromatic ring to optimize biological activity. These modifications have demonstrated varying degrees of efficacy against microbial and cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
